3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine
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Overview
Description
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine is an organic compound that features a unique structure combining a propoxy group, a tetrahydrofuran ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base such as sodium hydroxide.
Introduction of the Propoxy Group: The propoxy group can be introduced via an etherification reaction using propyl alcohol and an appropriate catalyst like sulfuric acid.
Formation of the Butenyl Chain: The butenyl chain can be formed through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for industrial production include the use of continuous flow reactors, high-throughput screening for catalysts, and process intensification techniques to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where nucleophiles like alkyl halides can replace the hydrogen atoms on the nitrogen.
Addition: The double bond in the butenyl chain can undergo addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Addition: Halogens like bromine in carbon tetrachloride, hydrogen gas with a palladium catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated amines.
Addition: Halogenated alkanes, hydrogenated alkanes.
Scientific Research Applications
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its amine group.
Materials Science: It can be used in the development of novel polymers and materials with unique properties, such as enhanced flexibility or conductivity.
Biological Research: The compound can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the tetrahydrofuran ring and propoxy group can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-ol: Similar structure but with a hydroxyl group instead of an amine.
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-one: Similar structure but with a ketone group instead of an amine.
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
3-Propoxy-1-(tetrahydrofuran-3-yl)but-3-en-2-amine is unique due to its combination of a propoxy group, a tetrahydrofuran ring, and an amine group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications in medicinal chemistry, materials science, and industrial chemistry.
Properties
IUPAC Name |
1-(oxolan-3-yl)-3-propoxybut-3-en-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-3-5-14-9(2)11(12)7-10-4-6-13-8-10/h10-11H,2-8,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQSWLUGZGRKOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=C)C(CC1CCOC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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